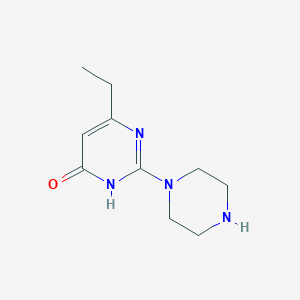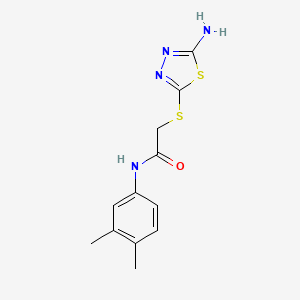
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3,4-dimethylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group might yield a disulfide, while nucleophilic substitution at the amino group could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as enzyme assays or cell-based assays.
Comparison with Similar Compounds
Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetamide: Lacks the 3,4-dimethylphenyl group.
N-(3,4-Dimethylphenyl)acetamide: Lacks the thiadiazole moiety.
5-Amino-1,3,4-thiadiazole-2-thiol: Lacks the acetamide group.
Uniqueness
The uniqueness of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not found in the similar compounds listed above.
Properties
Molecular Formula |
C12H14N4OS2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C12H14N4OS2/c1-7-3-4-9(5-8(7)2)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17) |
InChI Key |
VSAIANJMKSPVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B11772358.png)
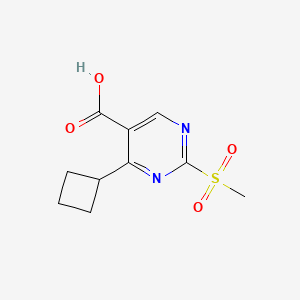
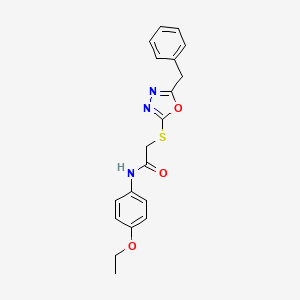
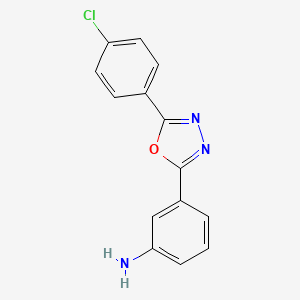

![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)
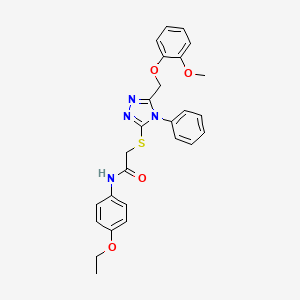
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
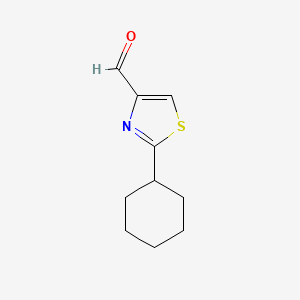
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)
